molecular formula C17H26N2O3S B2585669 N-(4-(tert-butyl)phenyl)-4-(methylsulfonyl)piperidine-1-carboxamide CAS No. 1448071-85-9

N-(4-(tert-butyl)phenyl)-4-(methylsulfonyl)piperidine-1-carboxamide

Cat. No. B2585669
CAS RN: 1448071-85-9
M. Wt: 338.47
InChI Key: QSRVQYHBLHBMPI-UHFFFAOYSA-N
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Description

N-(4-(tert-butyl)phenyl)-4-(methylsulfonyl)piperidine-1-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.

Scientific Research Applications

Synthesis and Intermediate Applications

One key aspect of research involves the synthesis of intermediate compounds that play crucial roles in the development of more complex molecules. For example, tert-butyl 4-[(2-methoxy-4-(methoxycarbonyl)phenoxy)methyl] piperidine-1-carboxylate is a crucial intermediate in the synthesis of Vandetanib, showcasing the importance of tert-butyl and piperidine derivatives in pharmaceutical synthesis (Wang, Wenhui, Tang, & Xu, 2015). This highlights the role of such compounds in facilitating the development of targeted therapeutic agents.

Asymmetric Synthesis and Catalysis

Asymmetric synthesis and catalysis are critical in producing enantiomerically pure compounds, which are vital in drug development due to their specific biological activities. The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, for instance, demonstrates the utility of tert-butyl derivatives in achieving stereoselective synthesis. This method offers access to a wide range of piperidines, pyrrolidines, and azetidines, which are common motifs in many natural products and therapeutically relevant compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).

Application in Material Science

Beyond pharmaceutical applications, derivatives of tert-butyl and piperidine have been explored for their potential in material science. For instance, polymers derived from bis(ether-carboxylic acid) or bis(ether amine) synthesized from tert-butylcatechol demonstrate the versatility of these compounds in creating materials with desirable thermal and mechanical properties (Hsiao, Yang, & Chen, 2000). Such materials have applications ranging from coatings to advanced composite materials, showcasing the broad utility of tert-butyl and piperidine derivatives in scientific research.

properties

IUPAC Name

N-(4-tert-butylphenyl)-4-methylsulfonylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-17(2,3)13-5-7-14(8-6-13)18-16(20)19-11-9-15(10-12-19)23(4,21)22/h5-8,15H,9-12H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRVQYHBLHBMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(tert-butyl)phenyl)-4-(methylsulfonyl)piperidine-1-carboxamide

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